molecular formula C13H14N8OS B11047582 N-[4-(5-ethyl-2H-tetrazol-2-yl)phenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

N-[4-(5-ethyl-2H-tetrazol-2-yl)phenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

Cat. No.: B11047582
M. Wt: 330.37 g/mol
InChI Key: SGCQYWYEYDUARF-UHFFFAOYSA-N
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Description

N~1~-[4-(5-ETHYL-2H-1,2,3,4-TETRAAZOL-2-YL)PHENYL]-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of both tetrazole and triazole rings, which are known for their diverse chemical reactivity and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(5-ETHYL-2H-1,2,3,4-TETRAAZOL-2-YL)PHENYL]-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE can be achieved through a multi-step process involving the following key steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide.

    Coupling of the Tetrazole and Triazole Rings: The tetrazole and triazole rings can be coupled through a nucleophilic substitution reaction, where the tetrazole ring acts as a nucleophile and the triazole ring as an electrophile.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using a suitable thiol reagent.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of N1-[4-(5-ETHYL-2H-1,2,3,4-TETRAAZOL-2-YL)PHENYL]-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(5-ETHYL-2H-1,2,3,4-TETRAAZOL-2-YL)PHENYL]-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, alkoxides, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N~1~-[4-(5-ETHYL-2H-1,2,3,4-TETRAAZOL-2-YL)PHENYL]-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Industrial Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-[4-(5-ETHYL-2H-1,2,3,4-TETRAAZOL-2-YL)PHENYL]-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. Additionally, the compound can interact with cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

N~1~-[4-(5-ETHYL-2H-1,2,3,4-TETRAAZOL-2-YL)PHENYL]-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE can be compared with other similar compounds, such as:

    N~1~-[4-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)PHENYL]-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.

    N~1~-[4-(5-ETHYL-2H-1,2,3,4-TETRAAZOL-2-YL)PHENYL]-2-(1H-1,2,3-TRIAZOL-5-YL)ACETAMIDE:

    N~1~-[4-(5-ETHYL-2H-1,2,3,4-TETRAAZOL-2-YL)PHENYL]-2-(1H-1,2,3-TRIAZOL-5-YL)THIOACETAMIDE: This compound has a thioacetamide group instead of an acetamide group, which may alter its chemical behavior and biological effects.

The uniqueness of N1-[4-(5-ETHYL-2H-1,2,3,4-TETRAAZOL-2-YL)PHENYL]-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N8OS

Molecular Weight

330.37 g/mol

IUPAC Name

N-[4-(5-ethyltetrazol-2-yl)phenyl]-2-(2H-triazol-4-ylsulfanyl)acetamide

InChI

InChI=1S/C13H14N8OS/c1-2-11-16-20-21(18-11)10-5-3-9(4-6-10)15-12(22)8-23-13-7-14-19-17-13/h3-7H,2,8H2,1H3,(H,15,22)(H,14,17,19)

InChI Key

SGCQYWYEYDUARF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CSC3=NNN=C3

Origin of Product

United States

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